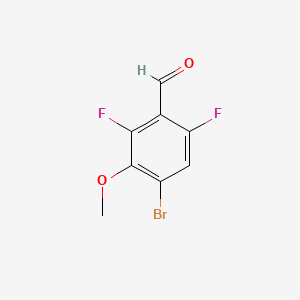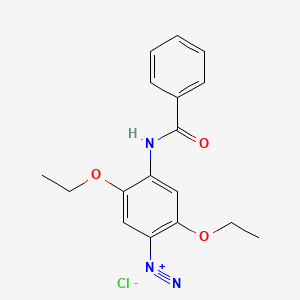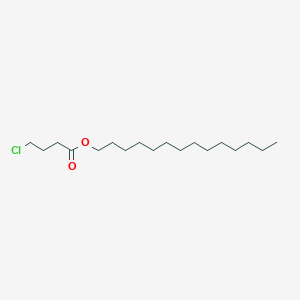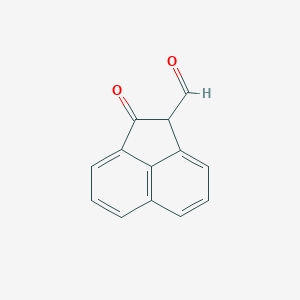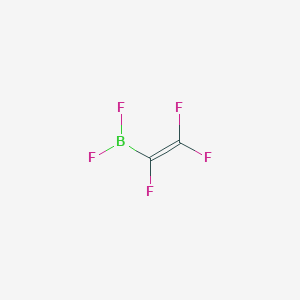
Borane, difluoro(trifluoroethenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of borane, difluoro(trifluoroethenyl)- typically involves the reaction of trifluoroethylene with boron trifluoride. This reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows: [ \text{C}_2\text{H}_2\text{F}_3 + \text{BF}_3 \rightarrow \text{C}_2\text{BF}_5 ]
Industrial Production Methods: Industrial production of borane, difluoro(trifluoroethenyl)- follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and precise control of reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions: Borane, difluoro(trifluoroethenyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form boron-containing oxides.
Reduction: It can be reduced to form simpler boron-fluorine compounds.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides and organometallic compounds are employed for substitution reactions.
Major Products Formed:
Oxidation: Boron oxides and fluorinated ethylene derivatives.
Reduction: Simpler boron-fluorine compounds.
Substitution: Various substituted boron compounds depending on the reagents used.
Scientific Research Applications
Borane, difluoro(trifluoroethenyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-boron bonds.
Biology: The compound is explored for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Medicine: Research is ongoing to investigate its potential as a drug delivery agent due to its unique chemical properties.
Industry: It is used in the production of advanced materials and as a catalyst in various industrial processes
Mechanism of Action
The mechanism of action of borane, difluoro(trifluoroethenyl)- involves its ability to form stable complexes with various substrates. The boron atom in the compound acts as a Lewis acid, accepting electron pairs from Lewis bases. This interaction facilitates various chemical transformations, including the formation of carbon-boron bonds and the activation of small molecules .
Comparison with Similar Compounds
Trifluorovinylborane: Similar in structure but lacks the difluoro group.
Difluoroborane: Contains boron and fluorine but lacks the ethylene group.
Trifluoroborane: Another boron-fluorine compound with different reactivity.
Uniqueness: Borane, difluoro(trifluoroethenyl)- is unique due to the presence of both difluoro and trifluoroethylene groups, which impart distinct reactivity and stability. This makes it a valuable reagent in various chemical reactions and applications .
Properties
CAS No. |
1511-68-8 |
|---|---|
Molecular Formula |
C2BF5 |
Molecular Weight |
129.83 g/mol |
IUPAC Name |
difluoro(1,2,2-trifluoroethenyl)borane |
InChI |
InChI=1S/C2BF5/c4-1(2(5)6)3(7)8 |
InChI Key |
BUQUFUWYDVDGHJ-UHFFFAOYSA-N |
Canonical SMILES |
B(C(=C(F)F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


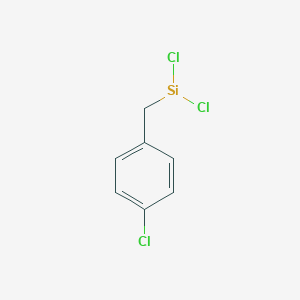
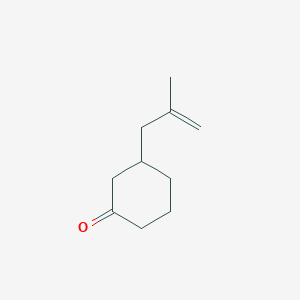

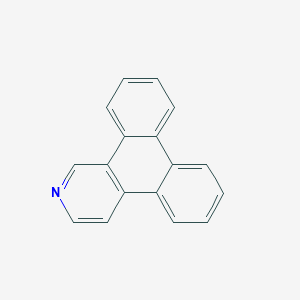
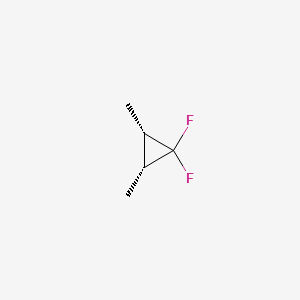
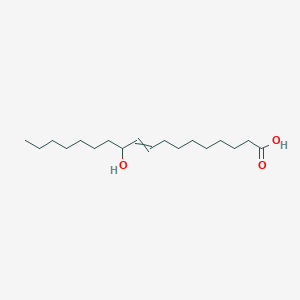
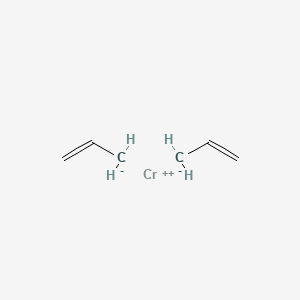
![ethyl (3S)-3-[7-[2-[[2-[[2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetyl]amino]acetyl]amino]ethoxy]-1-methylbenzotriazol-5-yl]-3-[4-methyl-3-[[(4R)-4-methyl-1,1-dioxo-3,4-dihydro-5,1lambda6,2-benzoxathiazepin-2-yl]methyl]phenyl]propanoate](/img/structure/B14754594.png)
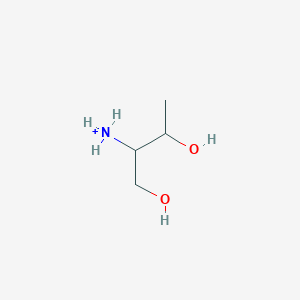
![4-[(3S)-3-cyano-3-cyclopropyl-2-oxopyrrolidin-1-yl]-N-[[3-fluoro-5-(1-methylpyrazol-4-yl)phenyl]methyl]-6-methylpyridine-2-carboxamide](/img/structure/B14754603.png)
